3-(Azidomethyl)pyridine
Overview
Description
3-(Azidomethyl)pyridine is a useful research compound. Its molecular formula is C6H6N4 and its molecular weight is 134.14 g/mol. The purity is usually 95%.
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Biological Activity
3-(Azidomethyl)pyridine is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This article delves into the biological activity of this compound, synthesizing findings from various studies, including its mechanisms of action, interactions with biomolecules, and potential applications in drug development.
Chemical Structure and Properties
This compound is characterized by the presence of an azidomethyl group attached to the pyridine ring at the 3-position. This unique structural feature allows it to participate in various chemical transformations, making it a versatile compound in organic synthesis and medicinal chemistry.
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to several mechanisms:
- Antiproliferative Effects : Studies have shown that compounds with similar structures exhibit significant antiproliferative activity against various cancer cell lines. The azide functionality allows for bioorthogonal reactions, which can be utilized for targeted drug delivery systems .
- Interaction with Biomolecules : The azide group can participate in click chemistry, facilitating the formation of stable conjugates with biomolecules. This property enhances its potential as a drug candidate for selective targeting .
- Enzyme Inhibition : Compounds related to this compound have been reported to inhibit key enzymes involved in cancer progression, such as poly(ADP-ribose) polymerase (PARP) and caspases, leading to apoptosis in cancer cells .
Anticancer Activity
A study evaluating the antiproliferative effects of azidomethyl derivatives demonstrated that this compound exhibited moderate activity against several cancer cell lines, including breast and lung cancer cells. The mechanism was linked to the induction of apoptosis through caspase activation and modulation of cell cycle regulators .
Antibacterial Properties
Research into the antibacterial properties of pyridine derivatives revealed that this compound showed promising activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values indicated effective bacterial growth inhibition, suggesting potential applications in treating bacterial infections .
Comparative Analysis
To better understand the biological activity of this compound, a comparative analysis with related compounds is useful:
Compound Name | Structure Characteristics | Unique Features | Biological Activity |
---|---|---|---|
2-(Azidomethyl)pyridine | Azidomethyl group at the 2-position | Different position leads to distinct reactivity | Moderate antiproliferative |
This compound | Azidomethyl group at the 3-position | Enhanced interaction with biomolecules | Moderate antibacterial activity |
4-(Azidomethyl)pyridine | Azidomethyl group at the 4-position | Participates in click chemistry | Significant antiproliferative |
Future Perspectives
The unique properties of this compound make it a candidate for further research in drug development. Its ability to undergo bioorthogonal reactions opens avenues for creating targeted therapies that minimize side effects while maximizing therapeutic efficacy. Future studies should focus on optimizing its pharmacokinetic properties and exploring its full therapeutic potential across various disease models.
Properties
IUPAC Name |
3-(azidomethyl)pyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N4/c7-10-9-5-6-2-1-3-8-4-6/h1-4H,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPHVFMDULQHSTJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CN=[N+]=[N-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60672500 | |
Record name | 3-(Azidomethyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60672500 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
864528-33-6 | |
Record name | 3-(Azidomethyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60672500 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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